2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a unique adamantyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the adamantylation of phenol derivatives using ion-exchange resin catalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow chemistry and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols .
Scientific Research Applications
2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-4-bromophenol: Used as an intermediate in the synthesis of various pharmaceuticals.
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid: Known for its use in dermatology as adapalene.
Spiro-adamantyl-1,2-dioxetanone: Studied for its chemiluminescent properties.
Uniqueness
2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of an adamantyl group and a thiadiazole ring. This structural combination provides distinct physicochemical properties and potential biological activities that are not commonly found in other compounds .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3OS/c21-14-1-2-15(16(22)6-14)18-24-25-19(27-18)23-17(26)10-20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOOJNPNVQUESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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